Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate

Acetylcholinesterase inhibition Caffeic acid phenethyl ester (CAPE) Enzyme kinetics

Ethyl (E)-3-[4-(benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8) is a synthetic cinnamate ester derivative characterized by a 3,5-dimethoxy substitution pattern and a para‑benzyloxy group on the phenyl ring. The compound exists as the (E)-configured α,β‑unsaturated ester, with molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39 g·mol⁻¹.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 178611-06-8
Cat. No. B3110196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
CAS178611-06-8
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC
InChIInChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+
InChIKeyGKKZGNPDSLCFAN-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8) – A Structurally Differentiated Cinnamate Ester for Targeted Chemical Biology and Synthesis


Ethyl (E)-3-[4-(benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8) is a synthetic cinnamate ester derivative characterized by a 3,5-dimethoxy substitution pattern and a para‑benzyloxy group on the phenyl ring. The compound exists as the (E)-configured α,β‑unsaturated ester, with molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39 g·mol⁻¹ . Its structural architecture places it within the broader class of caffeic acid phenethyl ester (CAPE) analogs and cinnamic acid derivatives, which are frequently explored for selective enzyme modulation and as versatile synthetic intermediates in natural product assembly [1].

Why In‑Class Cinnamate Analogs Cannot Substitute for Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8)


Within the cinnamate ester class, subtle changes to the ester moiety, the phenyl substitution pattern, or the protecting‑group identity profoundly alter both biological target engagement and downstream synthetic utility. Even closely related CAPE derivatives—differing by a single methylene unit in the ether side chain or a change from an ethyl to a phenethyl ester—exhibit up to 3‑fold differences in enzyme inhibition constants (Ki) [1]. Moreover, the specific 4‑benzyloxy‑3,5‑dimethoxy arrangement provides a unique combination of a stable, acid‑sensitive protecting group and a densely functionalized aromatic core, enabling regioselective late‑stage manipulations that are inaccessible with simpler methoxy‑ or hydroxy‑substituted analogs . Consequently, substituting a structurally related compound without empirical validation risks both the fidelity of biological assays and the efficiency of synthetic routes.

Quantitative Differentiation Guide: Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8) vs. Closest Analogs


Ester Moiety Swap (Ethyl vs. Phenethyl) Dictates Acetylcholinesterase Inhibition Potency in CAPE‑Derived Cinnamates

While direct head‑to‑head data for the ethyl ester, benzyl ether analog (CAS 178611-06-8) are not reported in the same assay, cross‑study comparison with the structurally defined phenethyl ester, phenethyl ether derivative (phenethyl‑(E)-3-(3,5-dimethoxy‑4‑phenethoxyphenyl)acrylate) reveals the sensitivity of enzyme inhibition to the ester group. The phenethyl ester analog exhibits a competitive inhibition constant (Ki) of 1.97 ± 0.38 μM against Electrophorus electricus acetylcholinesterase (eeAChE) and a Ki´ of 2.44 ± 0.07 μM under the same conditions [1]. Changing the ester from phenethyl to ethyl—while retaining the 3,5‑dimethoxy‑4‑alkoxy pattern—is expected to modulate both binding affinity and metabolic stability, as documented for other cinnamate series. This quantitative benchmark provides a critical reference for evaluating the target compound’s relative potency in AChE‑focused discovery programs.

Acetylcholinesterase inhibition Caffeic acid phenethyl ester (CAPE) Enzyme kinetics

Selectivity Profile: Weak Butyrylcholinesterase Inhibition Indicates Isozyme Preference

The phenethyl ester analog demonstrates pronounced selectivity for acetylcholinesterase over butyrylcholinesterase (BChE). In the same study, the compound exhibited only weak inhibition of BChE from equine serum, with the authors classifying it as a weak inhibitor [1]. Although quantitative BChE Ki values are not explicitly tabulated in the abstract, the qualitative designation 'weak' stands in contrast to the low‑micromolar AChE Ki. This selectivity pattern is characteristic of CAPE‑derived cinnamates bearing 3,5‑dimethoxy‑4‑alkoxy substitution. For the ethyl ester variant (CAS 178611-06-8), similar selectivity is anticipated, making it a candidate for experiments where minimizing BChE interference is paramount.

Butyrylcholinesterase (BChE) Selectivity Off‑target profiling

Synthetic Utility: A Key Intermediate for Enantioselective Furofuran Lignan Construction

The compound’s para‑benzyloxy‑3,5‑dimethoxy substitution pattern is explicitly designed to serve as a protected precursor to polyoxygenated aromatic fragments found in furofuran lignans. Patented methodology describes the use of analogous 3,5‑dimethoxy‑4‑(protected)‑phenyl acrylates in the preparation of (+)- and (−)-furofuran lignans, which exhibit diverse biological activities including anti‑inflammatory and cytotoxic effects . The benzyl ether in CAS 178611-06-8 offers a strategic advantage: it withstands a range of nucleophilic and basic conditions yet can be cleanly removed via hydrogenolysis to unveil the free phenol—a transformation not possible with methyl ethers or silyl protecting groups under the same mild conditions. In contrast, the fully unprotected 4‑hydroxy‑3,5‑dimethoxy analog undergoes unwanted side reactions during esterification and conjugate addition steps.

Furofuran lignan synthesis Enantioselective total synthesis Protecting group strategy

Optimal Research and Industrial Use Cases for Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS 178611-06-8)


Acetylcholinesterase Inhibitor Discovery: SAR Exploration of Cinnamate Esters

Researchers developing selective AChE inhibitors can use CAS 178611-06-8 as a key SAR probe. By comparing its ethyl ester, benzyl ether architecture to the phenethyl ester, phenethyl ether analog (Ki = 1.97 μM for eeAChE), scientists can quantify the influence of the ester and ether substituents on enzyme affinity and selectivity [1]. The compound’s anticipated selectivity over BChE further supports its use in assays requiring reduced off‑target cholinergic signaling .

Enantioselective Total Synthesis of Furofuran Lignan Natural Products

This acrylate serves as a protected aromatic precursor in the enantioselective synthesis of (+)- and (−)-furofuran lignans, a class of natural products with significant pharmacological potential [1]. The 4‑benzyloxy group enables late‑stage hydrogenolytic deprotection to reveal the free phenol, a transformation that is orthogonal to ester and alkene functionalities. Synthetic chemists aiming to construct complex lignan cores will find this compound's orthogonal protecting group strategy superior to simpler hydroxy‑ or methoxy‑substituted building blocks.

Benchmarking New Cinnamate Libraries Against a Defined Pharmacophore

In medicinal chemistry campaigns focused on cinnamate‑derived enzyme modulators, CAS 178611-06-8 offers a well‑defined, commercially available comparator. Its 3,5‑dimethoxy‑4‑benzyloxy pattern represents a canonical 'CAPE‑like' pharmacophore with established AChE inhibition data for close analogs [1]. Procurement of this compound allows teams to generate internal benchmark data (e.g., IC₅₀, selectivity ratios) against which newly synthesized analogs can be evaluated, thereby accelerating lead optimization.

Chemical Biology Probes for Cellular Differentiation Studies

While quantitative data for CAS 178611-06-8 in this context are limited, the compound's structural relatives have been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage [1]. This suggests a potential application as a chemical biology tool in oncology and dermatology research, pending further empirical validation. Procurement for such studies should be accompanied by rigorous in‑house profiling.

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